[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene
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Overview
Description
[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene is an organic compound characterized by its unique structure, which includes a hepta-2,6-dien-1-yl chain attached to a phenyl group and a sulfanyl group linked to another benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene typically involves the reaction of 4-phenylhepta-2,6-dien-1-ol with thiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group by the sulfanyl group. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the double bonds in the hepta-2,6-dien-1-yl chain using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, conducted at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst, typically under atmospheric or slightly elevated pressure.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid, conducted at low temperatures to control the reaction rate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated heptyl chain derivatives.
Substitution: Brominated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl and phenyl groups. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl groups can engage in π-π interactions with aromatic residues in biological molecules, affecting their function. The hepta-2,6-dien-1-yl chain provides additional flexibility and reactivity, allowing the compound to interact with a variety of targets.
Comparison with Similar Compounds
[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene can be compared with other similar compounds, such as:
[(4-Phenylhepta-2,6-dien-1-yl)oxy]benzene: Similar structure but with an oxygen atom instead of sulfur, leading to different reactivity and biological activity.
[(4-Phenylhepta-2,6-dien-1-yl)amino]benzene: Contains an amino group, which can form hydrogen bonds and exhibit different chemical behavior.
[(4-Phenylhepta-2,6-dien-1-yl)thio]benzene: Similar to the sulfanyl compound but with a thioether linkage, affecting its stability and reactivity.
The uniqueness of this compound lies in its combination of a sulfanyl group with a conjugated diene system, providing a versatile platform for chemical modifications and interactions.
Properties
CAS No. |
189887-06-7 |
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Molecular Formula |
C19H20S |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-phenylhepta-2,6-dienylsulfanylbenzene |
InChI |
InChI=1S/C19H20S/c1-2-10-17(18-11-5-3-6-12-18)13-9-16-20-19-14-7-4-8-15-19/h2-9,11-15,17H,1,10,16H2 |
InChI Key |
PGDJFJGSKNDPLE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C=CCSC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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